The synthesis of Isopyrimol involves several key steps that typically include:
For example, one synthetic route may involve:
The molecular structure of Isopyrimol is characterized by:
Isopyrimol participates in several key chemical reactions:
Isopyrimol's mechanism of action primarily relates to its role as a plant growth regulator:
Studies indicate that Isopyrimol may enhance root development and stress tolerance in plants, suggesting its utility in agricultural applications.
Isopyrimol exhibits several notable physical and chemical properties:
Isopyrimol has several significant applications:
The industrial production of isopropanol (IPA) originated in the early 20th century with the indirect hydration (strong-acid process), where propylene reacted with 70–80% sulfuric acid to form mono-/diisopropyl sulfates, followed by hydrolysis to IPA. This method dominated globally until the 1950s due to its compatibility with low-purity refinery propylene streams. However, it generated corrosive waste and required costly acid reconcentration [3] [5]. The 1951 commercialization of direct hydration marked a technological shift, utilizing solid acid catalysts (e.g., tungstophosphoric acid) in a vapor-phase reaction. This eliminated sulfuric acid handling and reduced waste, but demanded high-purity propylene (>90%) and elevated pressures (20–30 MPa) [1] [6]. By the 1970s, liquid-phase direct hydration using ion-exchange resins (e.g., Amberlyst-15) emerged, operating at milder conditions (130–160°C, 8–10 MPa) with enhanced selectivity [1].
Table 1: Evolution of Propylene Hydration Technologies
Era | Process | Catalyst/Reagent | Operating Conditions | Key Limitations |
---|---|---|---|---|
Pre-1950 | Indirect Hydration | H₂SO₄ (70–80%) | 20–30°C (absorption), 60–65°C (hydrolysis) | Corrosion, acid waste disposal |
1950s–1970s | Direct Hydration (Vapor-Phase) | WO₃/TiO₂, H₃PO₄/SiO₂ | 240–260°C, 20–30 MPa | High energy input, propane impurity sensitivity |
Post-1970s | Direct Hydration (Liquid-Phase) | Cation-exchange resins | 130–160°C, 8–10 MPa | Catalyst deactivation by oligomers |
Indirect hydration follows a carbocation mechanism:
Direct hydration employs heterogeneous acid catalysts. On resin catalysts (e.g., sulfonated polystyrene):
Table 2: Catalyst Performance in Direct Hydration
Catalyst Type | Reaction Rate (mol/h·g) | IPA Selectivity (%) | Lifetime (months) | Regeneration Method |
---|---|---|---|---|
Amberlyst-15 | 0.15–0.18 | 95–97 | 12–18 | Acid wash |
H₃PW₁₂O₄₀/TiO₂ | 0.20–0.22 | 92–94 | 24+ | Calcination (500°C) |
H-ZSM-5 | 0.25–0.30 | 88–90 | 3–6 | Coke combustion |
Modern indirect processes minimize acid waste via weak-acid single-stage reactors, operating at 60–65°C with 60–80% H₂SO₄. This reduces sulfate ester yield by 15% but avoids separate hydrolysis reactors and lowers corrosion [3]. Closed-loop acid reconcentration systems evaporate water from spent acid (post-hydrolysis) using waste heat, achieving 95% H₂SO₄ recovery. Process intensification includes:
Microbial IPA production utilizes engineered strains via Isopropanol-Butanol-Ethanol (IBE) fermentation:
Computational studies reveal sADH-substrate interactions critical for efficiency:
Table 3: Microbial Systems for IPA Production
Host Organism | Substrate | Max IPA Titer (g/L) | Key Genetic Modifications |
---|---|---|---|
Clostridium acetobutylicum | Glucose | 30.5 | adh insertion, ctfB knockout |
Escherichia coli | Glycerol | 22.1 | sADH + mevalonate pathway genes |
Corynebacterium glutamicum | Cellobiose | 18.7 | β-glucosidase + sADH expression |
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